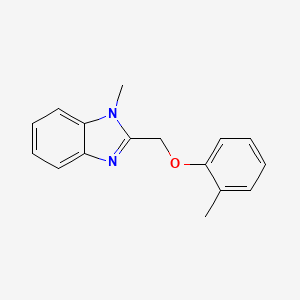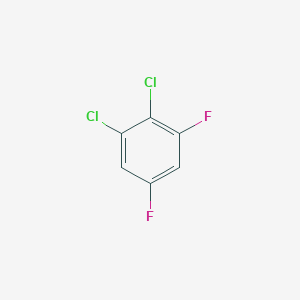
1,2-Dichloro-3,5-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-3,5-difluorobenzene is a derivative of benzene, which is an aromatic compound. It differs from the parent compound by the presence of two adjacent chlorine atoms and two fluorine atoms . It is used as a precursor for agrochemicals, as a solvent for fullerenes, as an insecticide, and as an agent to remove carbon-based contamination from metal .
Synthesis Analysis
Difluorobenzenes can be prepared by the Balz-Schiemann reaction, which entails conversion of diazonium tetrafluoroborate salts to their fluorides . The synthesis of 1,2-difluorobenzene starts with 2-fluoroaniline . A continuous-flow methodology has been reported, which effectively addresses this series of process challenges by an extra inert solvent flow .
Molecular Structure Analysis
The molecular formula of 1,2-Dichloro-3,5-difluorobenzene is C6H2Cl2F2 . The molecular weight is 182.983 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .
Physical And Chemical Properties Analysis
1,2-Dichloro-3,5-difluorobenzene is a colorless liquid . It is relatively chemically inert, weakly coordinating, and has a relatively high dielectric constant . It is a weakly coordinating for metal complexes, in contrast to acetonitrile, DMSO, and DMF .
科学的研究の応用
Synthesis Techniques
1,2-Dichloro-3,5-difluorobenzene is involved in various synthesis processes. For instance, it's used in the synthesis of m-difluorobenzene from m-dichlorobenzene, which involves steps like nitration, fluorination, chlorination, and dechlorination. This process is noted for its advantages in terms of low costs, mild conditions, and easy operations (Zhu-Lian Xue, 2001).
Organometallic Chemistry
In organometallic chemistry, 1,2-difluorobenzene, a closely related compound, is recognized as a versatile solvent for organometallic chemistry and transition-metal-based catalysis. Its weak binding to metal centers due to fluorine substituents makes it suitable as a non-coordinating solvent or a readily displaced ligand. This property is exploited in well-defined complexes and in catalytic examples for contemporary organic synthesis (S. Pike, Mark R. Crimmin, Adrian B. Chaplin, 2017).
Biodegradation Studies
A study focused on the biodegradation of difluorobenzenes, including 1,3-difluorobenzene, by a microbial strain, Labrys portucalensis. This strain can degrade 1,3-difluorobenzene as a sole carbon and energy source, indicating its potential in environmental applications for breaking down industrial compounds (I. Moreira, C. Amorim, M. Carvalho, P. Castro, 2009).
Isomerization Mechanisms
Research on isomerization mechanisms of dichloro- and difluorobenzenes, including 1,2-difluorobenzene, reveals that isomerization results from a 1,2-shift of the halogen. The study provides insights into the activation energy and protonation processes in these compounds, contributing to a deeper understanding of their chemical behavior (Yu. A. Borisov, N. Raevskii, E. S. Mortikov, V. A. Plakhotnik, I. I. Lishchiner, 1992).
Pharmaceutical and Agricultural Intermediates
1,2-Dichloro-3,5-difluorobenzene and its derivatives are used as intermediates in the industrial synthesis of pharmaceutical and agricultural chemicals. Their chemical properties make them suitable for such applications, contributing to the development of various products in these sectors (R. Moore, 2003).
Vibrational Spectroscopy
Vibrational spectroscopy studies of compounds like 1,3-dichloro-4-fluorobenzene provide insights into the vibrational behaviors of substituted benzenes, including 1,2-dichloro-3,5-difluorobenzene. These studies are essential for understanding the molecular structures and behaviors of such compounds (B. V. Reddy, G. Rao, 1994).
Safety And Hazards
When handling 1,2-Dichloro-3,5-difluorobenzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
特性
IUPAC Name |
1,2-dichloro-3,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOSMWQAAYSGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3,5-difluorobenzene | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2800043.png)
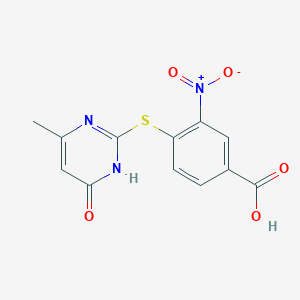
![3-{[(4-Bromophenyl)acetyl]amino}benzoic acid](/img/structure/B2800047.png)
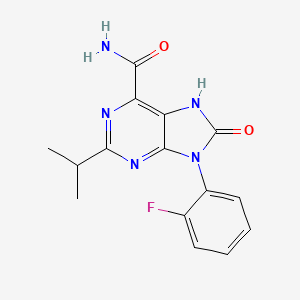
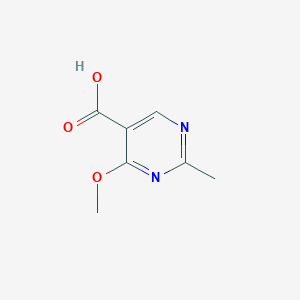
![2-[(1-Methylcyclopropyl)methyl-[1-(1,2,4-triazol-1-yl)propan-2-yl]amino]ethanesulfonyl fluoride](/img/structure/B2800051.png)
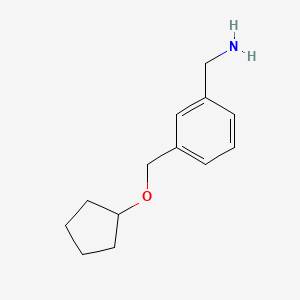
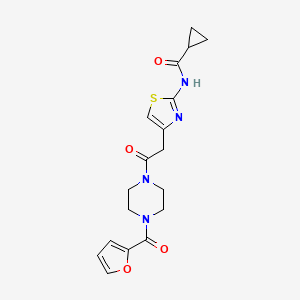
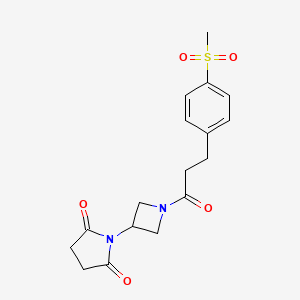
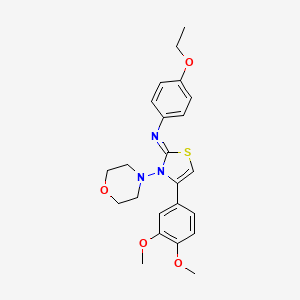
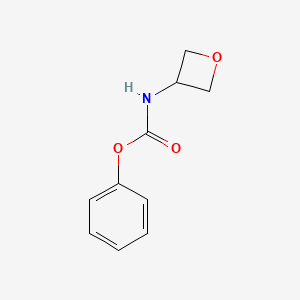
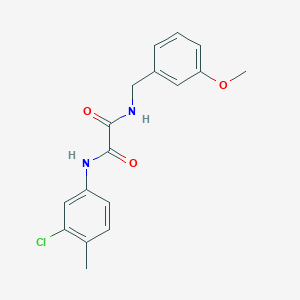
![8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2800063.png)
